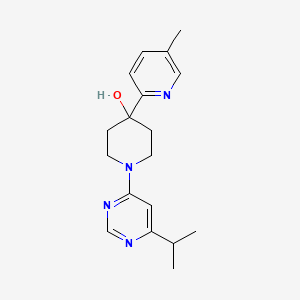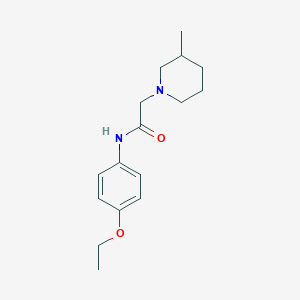![molecular formula C18H19FN2O3 B5475657 1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B5475657.png)
1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol is a complex organic compound that features a benzimidazole ring, a fluorophenoxy group, and a hydroxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with epichlorohydrin to form 1-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2-(1-hydroxyethyl)benzimidazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorophenoxy)-2-(1-hydroxyethyl)benzimidazole
- 1-(4-Fluorophenoxy)-3-(1-hydroxyethyl)benzimidazole
Uniqueness
1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol is unique due to the presence of both a benzimidazole ring and a hydroxyethyl group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(4-fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12(22)18-20-16-4-2-3-5-17(16)21(18)10-14(23)11-24-15-8-6-13(19)7-9-15/h2-9,12,14,22-23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLSAYURDVGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5475577.png)

![3-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B5475581.png)
![1-{2-[3-(2-aminoethyl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5475583.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5475587.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoro-2-methoxybenzoyl)piperidine](/img/structure/B5475594.png)
![3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5475600.png)
![5-isopropyl-3-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5475605.png)
![4-ethyl-5-{1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5475609.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]azepane](/img/structure/B5475621.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5475641.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475646.png)

![8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE](/img/structure/B5475670.png)
